Tivantinib
Vue d'ensemble
Description
Tivantinib, also known as ARQ197, is an experimental small molecule anti-cancer drug . It is a bisindolylmaleimide that binds to the dephosphorylated MET kinase in vitro . MET is a growth factor receptor . Tivantinib is being tested clinically as a highly selective MET inhibitor .
Molecular Structure Analysis
Tivantinib is a non-ATP-competitive c-Met inhibitor with Ki of 0.355 μM in a cell-free assay . It has little activity to Ron, and no inhibition to EGFR, InsR, PDGFRα or FGFR1/4 . Tivantinib (ARQ 197) induces a G2/M arrest and apoptosis .
Chemical Reactions Analysis
Tivantinib is a selective, oral, non-ATP-competitive, small molecule inhibitor of the c-Met receptor, tyrosine kinase . This kinase is implicated at different levels of tumor cell migration, invasion, proliferation, and metastasis .
Applications De Recherche Scientifique
Cancer Therapeutics: Hepatocellular Carcinoma (HCC)
Tivantinib has been investigated as a therapeutic agent for HCC due to its mechanism of action as a c-Met inhibitor . Although it showed promise in phase 2 clinical trials, phase 3 trials did not meet the primary endpoint of prolonging overall survival . Future research may focus on the combination of Tivantinib with other drugs or biomarker-driven patient selection to enhance its efficacy.
Drug Resistance in Cancer Treatment
Studies have shown that Tivantinib is susceptible to ABCG2-mediated drug resistance . ABCG2 is a transporter protein that can lead to multidrug resistance in cancers. Understanding the interaction between Tivantinib and ABCG2 could lead to strategies to overcome resistance, such as the use of ABCG2 inhibitors .
Pharmacokinetics and Drug Interactions
The pharmacokinetics of Tivantinib, including its absorption, distribution, metabolism, and excretion, are crucial for its safe and effective use. Research has indicated that Tivantinib has minimal or no effect on the pharmacokinetics of drugs metabolized by various cytochrome P450 enzymes and may decrease the systemic exposure of P-glycoprotein substrates .
Adverse Effects Management
Understanding and managing the adverse effects of Tivantinib is essential for patient safety. Common adverse events include neutropenia, ascites, rash, and anemia . Future research may focus on mitigating these effects to improve patient outcomes.
Combination Therapy Strategies
Tivantinib is being evaluated in combination with other therapeutic agents, such as RAF and MEK inhibitors, to enhance its anticancer activity. Preliminary results have shown some activity in melanoma patients when combined with sorafenib .
Mechanism of Action Exploration
While Tivantinib is known as a c-Met inhibitor, its exact mechanism of action is still not fully understood. It has been suggested that Tivantinib may also inhibit tubulin expression, which could contribute to its cytotoxic effects . Further research is needed to fully elucidate its mechanism and explore additional therapeutic targets.
Orientations Futures
Tivantinib was better in prolonging progression-free survival (PFS) but not overall survival (OS) in patients with solid tumors . High MET expression cancers may benefit from tivantinib . In the future, high selective MET inhibitors combined with a biomarker-driven patient selection may provide a potentially viable therapeutic strategy for patients with advanced hepatocellular carcinoma .
Mécanisme D'action
Target of Action
Tivantinib, also known as ARQ197, is an experimental small molecule anti-cancer drug . The primary target of Tivantinib is c-Met , a receptor tyrosine kinase . This receptor plays multiple key roles in human cancer, including cancer cell growth, survival, angiogenesis, invasion, and metastasis .
Mode of Action
Tivantinib mediates its effects by inhibiting the activity of c-Met . It binds to the dephosphorylated MET kinase in vitro . This binding locks MET in an inactive configuration, suppressing downstream intracellular signaling pathways . The exact mechanism of action of tivantinib is still unclear . It has been found that Tivantinib displays cytotoxic activity via molecular mechanisms that are independent from its ability to bind MET, notably tubulin binding .
Biochemical Pathways
Tivantinib affects several biochemical pathways. It inhibits the c-Met pathway, which is involved in promoting growth and proliferation . The inhibition of c-Met leads to the suppression of downstream intracellular signaling pathways, such as PI3K-AKT, STAT3, and MEK-ERK . Additionally, Tivantinib has been found to inhibit the VEGF signaling pathway .
Result of Action
The result of Tivantinib’s action is the inhibition of cancer cell growth and survival . It has been observed that Tivantinib induces apoptosis in cancer cells . Clinical responses have varied, and in some cases, no clinical responses were observed .
Propriétés
IUPAC Name |
(3R,4R)-3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28)/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEQXRCJXIVODC-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3C(=CC=C2)C(=CN3C1)[C@H]4[C@@H](C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920316 | |
Record name | Tivantinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tivantinib mediates its effects by inhibiting the activity of c-Met, a receptor tyrosine kinase that plays multiple key roles in human cancer, including cancer cell growth, survival, angiogenesis, invasion and metastasis. C-Met is abnormally activated in most cancers and is believed to control multiple signal transduction pathways involved in tumor growth and metastasis. | |
Record name | Tivantinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12200 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
905854-02-6 | |
Record name | Tivantinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=905854-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tivantinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905854026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tivantinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12200 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tivantinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 905854-02-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIVANTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4H73IL17 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.